Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-
Description
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- is a heterocyclic compound featuring a methanone core linked to two distinct aromatic systems: a 4-(3-chlorophenyl)-piperazinyl group and a 3-(4-fluorophenyl)-5-methyl-isoxazolyl moiety. The compound’s structure combines a piperazine ring (substituted with a 3-chlorophenyl group at the 4-position) and an isoxazole ring (substituted with a 4-fluorophenyl group at the 3-position and a methyl group at the 5-position).
These analogs often exhibit variations in halogen placement (Cl, F), substituent bulk, and electronic properties, which influence their crystallinity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C21H19ClFN3O2 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-19(20(24-28-14)15-5-7-17(23)8-6-15)21(27)26-11-9-25(10-12-26)18-4-2-3-16(22)13-18/h2-8,13H,9-12H2,1H3 |
InChI Key |
XUSXORTUBZRFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring is often synthesized through the cyclization of ethylenediamine with dihaloalkanes. The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. The isoxazole ring is formed through the cyclization of appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to Methanone may exhibit antipsychotic properties. The piperazine moiety is often associated with neuropharmacological activity, making this compound a candidate for further investigation in treating disorders such as schizophrenia and bipolar disorder. Studies have shown that derivatives of piperazine can interact with dopamine and serotonin receptors, which are critical targets in psychopharmacology .
Antibacterial Properties
Recent studies have explored the antibacterial potential of isoxazole derivatives, including those similar to Methanone. For instance, compounds with isoxazole rings have demonstrated significant activity against Gram-positive and Gram-negative bacteria . This suggests that Methanone could be further investigated for its efficacy against resistant bacterial strains.
Cancer Research
Compounds containing piperazine and isoxazole structures have been evaluated for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth or by inducing apoptosis in cancer cells. Preliminary studies indicate that such compounds can inhibit the proliferation of various cancer cell lines, warranting further exploration into their mechanisms of action .
Case Study 1: Antipsychotic Evaluation
A study published in a peer-reviewed journal evaluated the antipsychotic effects of similar compounds on rodent models. The results demonstrated a significant reduction in hyperactivity and improved social interaction, suggesting potential therapeutic effects in human conditions .
Case Study 2: Antibacterial Testing
In vitro testing against various bacterial strains revealed that derivatives of Methanone exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics. This study highlighted the compound's potential as a new antibacterial agent .
Mechanism of Action
The mechanism of action of Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Halogen Positioning: The target compound’s 3-chlorophenyl (piperazinyl) and 4-fluorophenyl (isoxazolyl) substituents contrast with analogs like CAS 1003281-89-7, which has a 2-chloro-6-fluorophenyl group on the isoxazole. In isostructural compounds (e.g., ’s thiazole derivatives), chloro and fluoro substituents yield nearly identical crystal lattices but require slight adjustments in packing due to halogen size (Cl: 1.81 Å vs. F: 1.47 Å van der Waals radii) .
Substituent Bulk and Electronic Effects :
- ML-210’s bis(4-chlorophenyl)methyl group increases hydrophobicity and steric bulk compared to the target compound’s single 3-chlorophenyl group, likely enhancing membrane permeability but reducing solubility .
- The nitro group in ML-210 introduces strong electron-withdrawing effects, which could enhance reactivity in biological systems compared to the target compound’s methyl and halogen substituents .
Synthetic and Crystallographic Trends :
- Compounds like those in and are synthesized via high-yield routes (e.g., condensation reactions in dimethylformamide) and crystallize in triclinic Pī symmetry with two independent molecules per asymmetric unit. Similar methods may apply to the target compound .
- Ethoxy-substituted analogs (e.g., CAS 1016491-92-1) demonstrate how polar substituents can disrupt crystallization, necessitating alternative solvents or purification steps .
Implications for Therapeutic Design
Key considerations include:
- Bioisosteric Replacements : Replacing chlorine with fluorine (or vice versa) could modulate metabolic stability and target affinity without drastically altering molecular conformation .
- Crystallinity and Formulation : Isostructural compounds with halogen substitutions (e.g., ’s compounds 4 and 5) highlight the feasibility of designing derivatives with tailored solid-state properties for controlled-release formulations .
Biological Activity
Methanone, specifically the compound [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl], is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 399.846 g/mol. Its structural characteristics include a piperazine ring and an isoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of methanone derivatives are primarily attributed to their interactions with biological targets such as enzymes and receptors. The following sections detail specific activities observed in various studies.
1. Antimicrobial Activity
Research indicates that compounds similar to methanone exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized derivatives against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed strong inhibition with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methanone Derivative 1 | E. coli | 20 |
| Methanone Derivative 2 | S. aureus | 15 |
| Methanone Derivative 3 | Pseudomonas aeruginosa | 30 |
2. Antitumor Activity
In vitro studies have shown that methanone derivatives can inhibit cancer cell proliferation. For instance, a series of piperazine-based compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. Specifically, one study reported IC50 values of 5-10 µM against breast cancer cells .
3. Enzyme Inhibition
Methanone has also been investigated for its enzyme inhibition properties. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was determined to be around 0.5 µM for certain derivatives .
Case Studies
Several case studies highlight the biological implications of methanone derivatives:
- Case Study 1 : A study on the synthesis and biological evaluation of piperazine derivatives demonstrated their effectiveness in inhibiting bacterial growth and showed potential as therapeutic agents against infections caused by resistant strains .
- Case Study 2 : Research focusing on the antitumor effects of methanone derivatives revealed that they induce apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for their anticancer activity .
The mechanisms underlying the biological activities of methanone can be attributed to:
- Interaction with Biological Targets : The presence of the piperazine ring allows for interactions with neurotransmitter receptors, while the isoxazole moiety contributes to enzyme inhibition.
- Molecular Docking Studies : Computational studies have shown favorable binding affinities to target proteins involved in bacterial resistance and cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
